molecular formula C8H7FO4 B2649286 2-(4-fluoro-2-hydroxyphenoxy)acetic acid CAS No. 847148-83-8

2-(4-fluoro-2-hydroxyphenoxy)acetic acid

Cat. No.: B2649286
CAS No.: 847148-83-8
M. Wt: 186.138
InChI Key: VEWYELIASXTVRO-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-hydroxyphenoxy)acetic acid is an organic compound with the molecular formula C8H7FO4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-2-hydroxyphenoxy)acetic acid typically involves the nucleophilic aromatic substitution of a fluorinated phenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions often include heating the mixture to promote the reaction and achieve a higher yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 2-(4-fluoro-2-oxophenoxy)acetic acid.

    Reduction: Formation of 2-(4-fluoro-2-hydroxyphenoxy)ethanol.

    Substitution: Formation of 2-(4-amino-2-hydroxyphenoxy)acetic acid or 2-(4-mercapto-2-hydroxyphenoxy)acetic acid.

Scientific Research Applications

2-(4-Fluoro-2-hydroxyphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-2-hydroxyphenoxy)acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenoxy)acetic acid: Lacks the fluorine atom, which may result in different biological activities and binding affinities.

    2-(4-Chloro-2-hydroxyphenoxy)acetic acid: Substituted with a chlorine atom instead of fluorine, which can affect its reactivity and interactions with molecular targets.

    2-(4-Methoxy-2-hydroxyphenoxy)acetic acid: Contains a methoxy group, which can influence its solubility and chemical properties.

Uniqueness

2-(4-Fluoro-2-hydroxyphenoxy)acetic acid is unique due to the presence of the fluorine atom, which can enhance its stability, binding affinity, and selectivity for specific molecular targets. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(4-fluoro-2-hydroxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWYELIASXTVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847148-83-8
Record name 2-(4-fluoro-2-hydroxyphenoxy)acetic acid
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